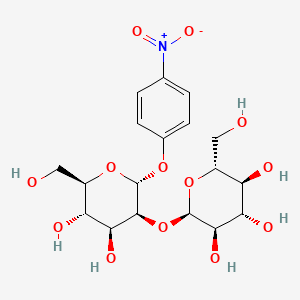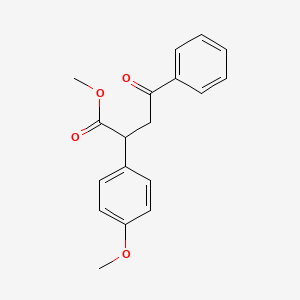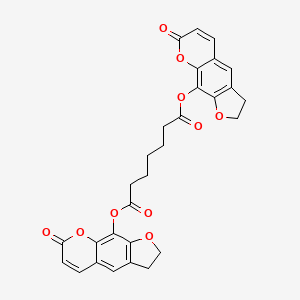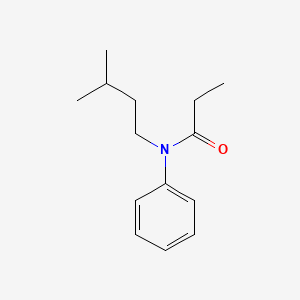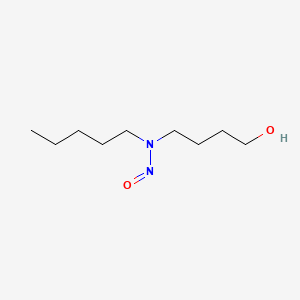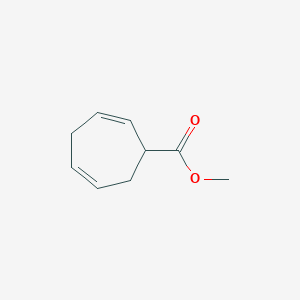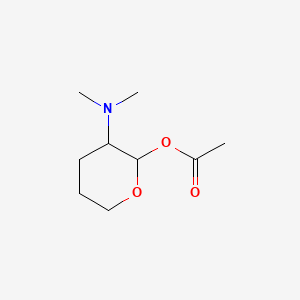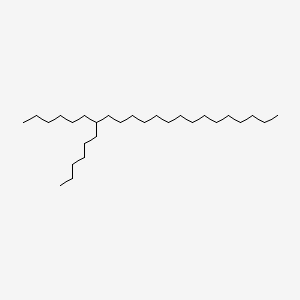
7-Hexyldocosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexyldocosane is a long-chain hydrocarbon with the molecular formula C28H58. It is a member of the alkane family, characterized by its saturated carbon chain. This compound is also known by its IUPAC name, 7-n-Hexyldocosane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyldocosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the catalytic hydrogenation of unsaturated precursors under high pressure and temperature conditions. This process ensures the complete saturation of the carbon chain, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation reactions. The reaction conditions are carefully controlled to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
7-Hexyldocosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, especially with chlorine or bromine, can replace hydrogen atoms with halogen atoms
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Substitution: Halogenation typically requires the presence of halogens (Cl2 or Br2) and UV light or heat to initiate the reaction
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenated alkanes
Aplicaciones Científicas De Investigación
7-Hexyldocosane has diverse applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure.
Biology: Studied for its role in the chemical communication systems of certain insect species.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 7-Hexyldocosane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Docosane: A straight-chain alkane with the formula C22H46.
Hexacosane: Another long-chain alkane with the formula C26H54
Uniqueness
7-Hexyldocosane is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
55373-86-9 |
|---|---|
Fórmula molecular |
C28H58 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
7-hexyldocosane |
InChI |
InChI=1S/C28H58/c1-4-7-10-13-14-15-16-17-18-19-20-21-24-27-28(25-22-11-8-5-2)26-23-12-9-6-3/h28H,4-27H2,1-3H3 |
Clave InChI |
SDYSFWMEHHOBQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


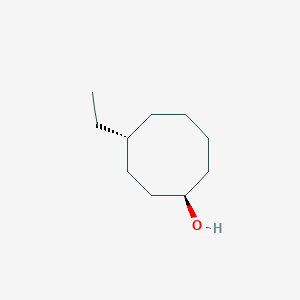
![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)
![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
